molecular formula C11H15ClN4O B155941 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride CAS No. 781649-84-1

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride

Cat. No.: B155941
CAS No.: 781649-84-1
M. Wt: 254.71 g/mol
InChI Key: HRKQNYBSCATNDG-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN4O and its molecular weight is 254.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis Methods : This compound is a privileged substructure in over 1000 unique CGRP receptor antagonists. Two efficient synthesis methods have been developed, one featuring chemoselective reductive amination and the other utilizing Pd-catalyzed amination (Leahy et al., 2012).

  • Application in Drug Design : It plays a significant role in drug design, particularly in developing serotonin receptor antagonists. This compound has been used in synthesizing tertiary amine-bearing N-alkylated derivatives evaluated against various serotonin receptors (Deau et al., 2015).

Biological and Therapeutic Research

  • Anticancer Properties : It's been used in the optimization of kinase inhibitors, specifically as a dual FLT3/Aurora kinase inhibitor, showing potential in the treatment of acute myeloid leukemia (Bavetsias et al., 2012).

  • Antimicrobial and Anticancer Activity : Novel derivatives of this compound have shown significant antimicrobial and anticancer activities, highlighting its potential in developing new therapeutic agents (Banda et al., 2016).

  • Anti-Tubercular Agents : It has been used in synthesizing compounds that act as inhibitors of Lumazine synthase in M. tuberculosis, showing potential as effective anti-tubercular agents (Harer & Bhatia, 2015).

Chemical and Physical Properties

  • Vibrational Spectra Analysis : The vibrational energy levels and molecular structure of derivatives of this compound have been studied using density functional theory, providing insights into its chemical properties (Lorenc et al., 2008).

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including this compound, have been evaluated for their performance as corrosion inhibitors in mild steel, demonstrating potential applications in materials science (Saady et al., 2021).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 . For more detailed safety and hazard information, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the future directions of this compound could involve further exploration of its therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride involves the condensation of 1-(4-chloro-1H-imidazo[4,5-b]pyridin-2-yl)piperidine with ethyl isocyanate followed by hydrolysis and subsequent treatment with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": ["4-chloro-1H-imidazo[4,5-b]pyridin-2-amine", "piperidine", "ethyl isocyanate", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": ["Step 1: 4-chloro-1H-imidazo[4,5-b]pyridin-2-amine is reacted with piperidine in the presence of sodium hydroxide to obtain 1-(4-chloro-1H-imidazo[4,5-b]pyridin-2-yl)piperidine.", "Step 2: 1-(4-chloro-1H-imidazo[4,5-b]pyridin-2-yl)piperidine is reacted with ethyl isocyanate in the presence of diethyl ether to obtain 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.", "Step 3: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is hydrolyzed using hydrochloric acid to obtain the free base.", "Step 4: The free base is treated with hydrochloric acid to obtain 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride salt."] }

CAS No.

781649-84-1

Molecular Formula

C11H15ClN4O

Molecular Weight

254.71 g/mol

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one;hydrochloride

InChI

InChI=1S/C11H14N4O.ClH/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16);1H

InChI Key

HRKQNYBSCATNDG-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl.Cl

Canonical SMILES

C1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl

781649-84-1

Pictograms

Irritant

Synonyms

1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride;  1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Dihydrochloride;  1-Piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Dihydrochloride;  2-Oxo-1-(4-piperidinyl)-2,3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Oxo-1-(1-tert-butoxycarbonylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine (1.03 g, 3.23 mmol) was dissolved in methanol (25 mL) and a solution of 2 N hydrochloric acid in ether (8 mL) was added at room temperature. After 2 h, the volatiles were removed in vacuo, to give the title compound (0.92 g). MS 219 (M+1). 1H NMR (500 MHz, CD3OD) δ 8.01 (dd, J=6, 1 Hz, 1H), 7.83 (d, J=8 Hz, 1H), 7.28 (dd, J=8, 6 Hz, 1H), 4.60 (m, 1H), 3.59 (d, J=12 Hz, 2H), 3.21 (t, J=12 Hz, 2H), 2.70 (dq, J=13, 4 Hz, 2H), 2.12 (d, J=13 Hz, 2H).
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
title compound

Synthesis routes and methods II

Procedure details

A 50 mL 3-necked round bottom flask fitted with a thermometer, was charged with 30 mL of methanol (HPLC grade), and tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (1.71 g, 5.37 mmol) was then added over a period of 5 minutes. The resulting brown suspension was stirred at room temperature for 30 minutes. Hydrogen chloride gas (Reagent Plus, steel cylinder, Aldrich) was carefully bubbled into the reaction mixture, resulting in a dark brown solution (Note: the temperatures of the reaction mixture rises to 38° C.). The flow of gas was stopped when the reaction mixture was saturated with hydrogen chloride. After 20 minutes a solid precipitated out of solution, and the resulting slurry was cooled to room temperature. The progress of the reaction was monitored by LCMS. The reaction was complete in 6 hours. The reaction mixture was diluted with isopropyl acetate (25 mL) and stirred for an additional 30 minutes; the solids were then collected by vacuum filtration. The resulting brown solid was washed with isopropyl acetate (5 mL), and dried to constant weight to give 1.32 g (84% yield) of 1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride. This material was submitted to the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 11.77 (broad s, 1H), 8.32 (broad s, 3H), 7.95 (d, 1H), 7.93 (s, 1H), 7.06 (dd, 1H), 4.60 (m, 1H), 3.39 (d, 2H), 3.07 (q, 2H), 3.65 (dq, 2H), 1.86 (d, 2H). MS (EI) for C11H14N4; 219 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Reactant of Route 2
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Reactant of Route 3
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Reactant of Route 4
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Reactant of Route 5
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride
Reactant of Route 6
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride

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